Ykl-5-124 tfa

CDK7 Selectivity THZ1

Broad-spectrum CDK inhibitors confound mechanistic studies due to off-target polypharmacology. YKL-5-124 TFA is a selective, irreversible CDK7 covalent inhibitor that uniquely decouples cell-cycle regulation from transcription, avoiding CDK12/13 engagement. • CDK7 IC50 53.5 nM; CDK7/Mat1/CycH IC50 9.7 nM • >100-fold selectivity over CDK9/2; inactive against CDK12/13 • Minimal RNA Pol II CTD phosphorylation perturbation. Available from stock with global shipping.

Molecular Formula C30H34F3N7O5
Molecular Weight 629.6 g/mol
Cat. No. B8107706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYkl-5-124 tfa
Molecular FormulaC30H34F3N7O5
Molecular Weight629.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H33N7O3.C2HF3O2/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18;3-2(4,5)1(6)7/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37);(H,6,7)/t22-;/m1./s1
InChIKeyCPYGDECNKKKQGE-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YKL-5-124 TFA: A Highly Selective, Covalent CDK7 Inhibitor for Preclinical Oncology Research


YKL-5-124 TFA (CAS 2748220-93-9) is a potent, selective, and irreversible covalent inhibitor of cyclin-dependent kinase 7 (CDK7) [1]. It inhibits CDK7 and the CDK7/Mat1/CycH trimeric complex with IC50 values of 53.5 nM and 9.7 nM, respectively . YKL-5-124 TFA demonstrates >100-fold selectivity for CDK7 over CDK9 and CDK2, and is inactive against CDK12 and CDK13 [2]. The compound acts by covalently engaging cysteine 312 of CDK7, thereby disrupting cell cycle progression at the G1/S transition and inhibiting E2F-driven gene expression, with minimal effect on RNA polymerase II C-terminal domain phosphorylation [3].

Why YKL-5-124 TFA Cannot Be Substituted with Other CDK7 Inhibitors or Pan-CDK Agents


Generic substitution with other CDK7 inhibitors, such as THZ1, is not scientifically equivalent because YKL-5-124 TFA exhibits a unique selectivity profile that functionally decouples CDK7's role in cell cycle regulation from its role in transcription [1]. Unlike THZ1, which is equipotent on CDKs 7, 12, and 13 [2], YKL-5-124 TFA is inactive against CDK12 and CDK13 [3], resulting in a distinct transcriptional signature and minimal effect on RNA polymerase II phosphorylation [4]. This selectivity enables precise interrogation of CDK7-specific biology without confounding off-target polypharmacology, a critical requirement for mechanistic studies and for therapeutic applications where broad CDK inhibition introduces undesirable toxicity.

YKL-5-124 TFA: Quantified Differentiation from CDK7 Inhibitor Comparators


Superior CDK7 Selectivity vs. THZ1: No Activity Against CDK12/13

YKL-5-124 TFA is inactive against CDK12 and CDK13 at tested concentrations, whereas the widely used CDK7 inhibitor THZ1 is equipotent on CDKs 7, 12, and 13 [1]. This selectivity is further supported by >100-fold selectivity for CDK7 over CDK9 and CDK2 .

CDK7 Selectivity THZ1 CDK12 CDK13 Kinase Profiling

Faster Covalent Binding Kinetics to CDK7 C312 vs. THZ1

YKL-5-124 engages cysteine 312 on CDK7 with faster covalent binding kinetics compared to THZ1 [1]. This is demonstrated by intracellular target engagement assays and by the fact that a CDK7 C312S mutant fully rescues YKL-5-124-mediated effects [2].

CDK7 Covalent Inhibitor Kinetics THZ1 C312

Lower IC50 Values in HNSCC Cells vs. Samuraciclib (CT7001)

In head and neck squamous cell carcinoma (HNSCC) cell lines, YKL-5-124 demonstrated lower IC50 values (range: 35–100 nM) compared to the clinical CDK7 inhibitor samuraciclib (range: ~200 nM) after 5 days of treatment [1]. Both compounds significantly reduced cell viability, but YKL-5-124 showed greater potency.

Head and Neck Cancer HNSCC CDK7 Samuraciclib IC50

Minimal Effect on RNA Pol II CTD Phosphorylation vs. THZ1

Treatment with YKL-5-124 resulted in no change to RNA polymerase II C-terminal domain (CTD) phosphorylation, whereas THZ1 induces robust inhibition [1]. This functional divergence is attributed to YKL-5-124's lack of CDK12/13 activity, and CTD phosphorylation inhibition can be reconstituted by co-treatment with the CDK12/13 inhibitor THZ531 [2].

Transcription RNA Polymerase II CTD Phosphorylation THZ1 CDK7

Significant Survival Benefit in SCLC Mouse Models When Combined with Anti-PD-1

In multiple highly aggressive murine models of small cell lung cancer (SCLC), combining YKL-5-124 with anti-PD-1 immune checkpoint blockade offered a significant survival benefit compared to either agent alone [1]. This effect was linked to CDK7 inhibition-induced DNA replication stress and genome instability, which triggered immune-response signaling and enhanced T-cell-mediated tumor surveillance [2].

Small Cell Lung Cancer SCLC Immunotherapy Anti-PD-1 Combination Therapy

Synergistic Anti-Tumor Effect with BRD4 Inhibitor JQ1 in Multiple Myeloma Models

In multiple myeloma (MM) models, low doses of YKL-5-124 (e.g., 2.5 mg/kg, i.p.) combined with the BRD4 inhibitor JQ1 (50 mg/kg) demonstrated synergistic and synthetically lethal effects, robustly inhibiting cell proliferation and triggering apoptosis both in vitro and in vivo [1]. In a humanized myeloma mouse model, this combination significantly reduced tumor volume compared to monotherapy [2].

Multiple Myeloma BRD4 JQ1 Synergy Combination Therapy

YKL-5-124 TFA: Optimal Preclinical Application Scenarios Based on Quantitative Evidence


Functional Dissection of CDK7-Dependent Cell Cycle Regulation Without Transcriptional Confounding

Use YKL-5-124 TFA to selectively inhibit CDK7-mediated cell cycle progression (G1/S arrest) while leaving RNA Pol II CTD phosphorylation largely unaffected. This scenario leverages the compound's inactivity against CDK12/13 and its minimal impact on transcription [1]. Ideal for studies aimed at isolating CDK7's kinase-dependent functions in cell cycle control, particularly in E2F-driven malignancies.

Preclinical Evaluation of CDK7-Selective Therapy in Head and Neck Squamous Cell Carcinoma (HNSCC)

Employ YKL-5-124 TFA in HNSCC patient-derived organoids (PDOs) and patient-derived xenograft (PDX) mouse models, where it demonstrates potent antitumor activity with minimal toxicity [1]. The compound's lower IC50 values in HNSCC cell lines compared to samuraciclib [2] make it a preferred tool for investigating CDK7 dependency in this indication.

Combination Therapy with Immune Checkpoint Blockade in Small Cell Lung Cancer (SCLC)

Combine YKL-5-124 TFA with anti-PD-1 antibodies to potentiate anti-tumor immunity in SCLC models. This approach is supported by evidence that YKL-5-124-induced genome instability triggers robust T-cell recruitment and immune surveillance [1]. A rational application for exploring CDK7 inhibitor-based immunotherapy combinations in SCLC and other immunologically 'cold' tumors.

Synthetic Lethality Strategy with BRD4 Inhibition in Multiple Myeloma

Co-administer YKL-5-124 TFA with JQ1 (or other BRD4 inhibitors) to achieve synergistic cytotoxicity in multiple myeloma and Waldenström macroglobulinemia models [1]. This scenario is particularly relevant for overcoming resistance to single-agent CDK7 or BET bromodomain inhibition and for targeting MYC-driven malignancies.

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